Einecs 299-491-4
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 299-491-4 is a regulatory identifier for a chemical substance listed in the European Union’s inventory of commercially available compounds. The identification of EINECS 299-491-4 likely aligns with standardized protocols for chemical inventory management, which prioritize reproducibility and safety assessments .
Properties
CAS No. |
93892-11-6 |
|---|---|
Molecular Formula |
C14H19NO5S |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C4H11NO2/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;6-3-1-5-2-4-7/h1-7H,(H,11,12,13);5-7H,1-4H2 |
InChI Key |
NMMKJVBEODGHOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 299-491-4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Einecs 299-491-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on living organisms.
Industry: this compound is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of Einecs 299-491-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a series of biochemical reactions. These reactions can result in changes in cellular function and overall physiological effects.
Comparison with Similar Compounds
Table 1: Key Similarity Metrics for EINECS Compounds
| Parameter | Value/Range | Reference |
|---|---|---|
| Tanimoto Similarity Threshold | ≥70% | |
| Coverage of EINECS Database | 33,000 compounds | |
| Labeled Analogs Required | 1,387 chemicals |
Functional Group and Toxicity Profiling
While direct data for this compound is unavailable, analogous compounds (e.g., CAS 3052-50-4 and 79349-82-9) provide insight into comparison frameworks:
- CAS 3052-50-4 (C₅H₆O₄): Shares functional groups like carboxylic acid and ester moieties. Its similarity score of 1.00 with other esters highlights the role of functional groups in predicting reactivity and toxicity .
- CAS 79349-82-9 (C₉H₁₀N₂O₃S): Exhibits high solubility and bioavailability, with computational models linking its sulfonamide group to metabolic stability .
Table 2: Comparison of Representative Analogous Compounds
| Parameter | This compound (Hypothetical) | CAS 3052-50-4 | CAS 79349-82-9 |
|---|---|---|---|
| Molecular Formula | Not Available | C₅H₆O₄ | C₉H₁₀N₂O₃S |
| Key Functional Groups | Likely ester/carboxylic acid | Carboxylic acid, ester | Sulfonamide, amide |
| Similarity Score (Tanimoto) | — | 1.00 | 0.92 (vs. analogs) |
| Toxicity Prediction | Dependent on read-across models | Moderate (H315/H319) | High bioavailability |
| Regulatory Classification | EINECS-listed | Warning (H315/H319) | Research chemical |
Methodological Considerations
- Data Reproducibility : Experimental protocols for analogs emphasize detailed reporting of reaction conditions, solvents, and purification steps (e.g., silica gel chromatography for CAS 3052-50-4) .
- Statistical Validation : Coverage of large datasets (e.g., 33,000 EINECS compounds) requires rigorous error analysis, including systematic and statistical error margins .
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